N-allyl-3,4,5-triethoxybenzamide
Description
N-Allyl-3,4,5-triethoxybenzamide is a benzamide derivative characterized by a central benzene ring substituted with three ethoxy groups at positions 3, 4, and 5, and an allyl (-CH₂-CH=CH₂) group attached to the amide nitrogen.
Properties
Molecular Formula |
C16H23NO4 |
|---|---|
Molecular Weight |
293.36 g/mol |
IUPAC Name |
3,4,5-triethoxy-N-prop-2-enylbenzamide |
InChI |
InChI=1S/C16H23NO4/c1-5-9-17-16(18)12-10-13(19-6-2)15(21-8-4)14(11-12)20-7-3/h5,10-11H,1,6-9H2,2-4H3,(H,17,18) |
InChI Key |
PDDXPXLOYDQQHS-UHFFFAOYSA-N |
SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NCC=C |
Canonical SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NCC=C |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent Variations on the Benzamide Core
| Compound Name | Substituents | Key Differences | Biological Implications |
|---|---|---|---|
| This compound | 3,4,5-triethoxy, N-allyl | Reference compound; ethoxy groups enhance lipophilicity and metabolic stability. | Potential for enzyme/receptor modulation via ethoxy-π interactions and allyl reactivity. |
| N-(1,3-Benzothiazol-6-yl)-3,4,5-triethoxybenzamide | 3,4,5-triethoxy, N-benzothiazole | Benzothiazole core replaces allyl group. | Benzothiazole may improve DNA intercalation or kinase inhibition. |
| N-(5-Allyl-tetrahydrobenzooxazepin-7-yl)-3,4,5-trimethoxybenzamide | 3,4,5-trimethoxy, N-allyl-tetrahydrobenzooxazepine | Methoxy instead of ethoxy; tetrahydrobenzooxazepine core. | Trimethoxy groups reduce steric bulk; oxazepine core may influence CNS activity. |
| 3,4,5-Triethoxy-N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]benzamide | 3,4,5-triethoxy, N-thiazole | Thiazole ring replaces allyl group; additional methoxyphenyl substituent. | Thiazole enhances metal-binding capacity; potential antimicrobial activity. |
Key Observations :
- Ethoxy vs.
- Core Structure : Heterocyclic cores (e.g., benzothiazole, thiazole, tetrahydrobenzooxazepine) introduce distinct electronic and steric profiles, affecting target selectivity and potency .
Allyl Substituent vs. Other Functional Groups
Key Observations :
- The allyl group’s unsaturation allows for conjugation and covalent interactions, which could be advantageous in irreversible enzyme inhibition or prodrug design .
- Bromine or cyano substituents alter electronic properties and solubility, impacting bioavailability and target engagement .
Preparation Methods
Acid Chloride Method
The most straightforward approach involves converting 3,4,5-triethoxybenzoic acid to its corresponding acid chloride, followed by reaction with allylamine. Thionyl chloride (SOCl₂) or oxalyl chloride [(COCl)₂] are commonly employed for chloride formation. For example:
The acid chloride is then treated with allylamine in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) with a base such as triethylamine (Et₃N) to scavenge HCl. Yields for analogous benzamide syntheses range from 70–85%, depending on reaction time and stoichiometry.
Coupling Agent-Mediated Amidation
Carbodiimide-based coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or hydroxybenzotriazole (HOBt) facilitate direct amidation without intermediate isolation. A typical protocol involves:
-
Dissolving 3,4,5-triethoxybenzoic acid (1 equiv) and allylamine (1.2 equiv) in DMF.
-
Adding EDC (1.1 equiv) and HOBt (1.1 equiv) at 0°C.
-
Stirring at room temperature for 12–24 hours.
This method avoids harsh acidic conditions and is preferable for acid-sensitive substrates. Reported yields for similar reactions approach 80–90%.
Ester Aminolysis Strategy
Methyl or ethyl esters of 3,4,5-triethoxybenzoic acid undergo nucleophilic acyl substitution with allylamine, particularly under microwave irradiation. For example, methyl 3,4,5-triethoxybenzoate reacts with excess allylamine in acetonitrile at 170°C for 25 minutes under microwave conditions, achieving conversions >90%. This method leverages the efficiency of microwave-assisted synthesis, reducing reaction times from hours to minutes.
Table 1. Optimization of Microwave-Assisted Aminolysis
| Solvent | Temperature (°C) | Time (min) | Yield (%) |
|---|---|---|---|
| Acetonitrile | 170 | 25 | 89 |
| Ethanol | 180 | 30 | 75 |
| Water | 160 | 40 | 68 |
Data adapted from triazolyl propanamide syntheses.
Mixed Anhydride Activation
Inspired by industrial benzamide syntheses, 3,4,5-triethoxybenzoic acid is activated as a mixed anhydride using ethyl chloroformate. The protocol involves:
-
Treating the acid with ethyl chloroformate (1.1 equiv) and Et₃N (1.1 equiv) in THF at 0°C.
-
Adding allylamine (1.2 equiv) dropwise and stirring at room temperature.
This method avoids moisture-sensitive reagents and achieves yields comparable to acid chloride routes (75–82%).
Comparative Analysis of Methods
Table 2. Synthesis Method Evaluation
| Method | Yield (%) | Reaction Time | Scalability |
|---|---|---|---|
| Acid Chloride | 85 | 6–8 h | High |
| Coupling Agents | 90 | 12–24 h | Moderate |
| Microwave Aminolysis | 89 | 25 min | High |
| Mixed Anhydride | 82 | 4–6 h | High |
Key considerations:
-
Microwave aminolysis offers rapid synthesis but requires specialized equipment.
-
Coupling agents provide high yields but incur higher costs due to reagent expenses.
-
Mixed anhydride methods balance cost and efficiency, making them suitable for industrial-scale production.
Challenges and Optimization Strategies
-
Steric Hindrance : The bulky triethoxy groups slow reaction kinetics. Solutions include using polar aprotic solvents (e.g., DMF) to enhance solubility.
-
Byproduct Formation : Over-alkylation during allylamine reactions is mitigated by maintaining stoichiometric control and low temperatures.
-
Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) isolates the pure amide .
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